molecular formula C13H12N4O B1463360 6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1210175-01-1

6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1463360
CAS No.: 1210175-01-1
M. Wt: 240.26 g/mol
InChI Key: AXCXJPGZMSSEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C13H12N4O and a molecular weight of 240.26 g/mol . It’s a product intended for research use only.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the search results do not provide specific information about these properties for this compound .

Scientific Research Applications

Chemical Recyclization and Structural Transformations

The compound undergoes unique recyclization from a pyridazine ring to a pyrazole, showcasing an unknown type of transformation. This process involves the formation of a secondary enhydrazine group and a cyclopropane ring, which upon intramolecular formation and opening, leads to 2-[(3,5-diarylpyrazol-4-yl)methyl]-1H-benzimidazoles. This transformation highlights the compound's potential in synthetic organic chemistry for creating novel heterocyclic structures (Dzvinchuk et al., 2008).

Crystal Structure and Molecular Interaction

The compound exhibits unique crystalline forms and intermolecular interactions. Studies on similar molecules show how adjacent molecules link through hydrogen bonds, forming dimers with specific ring motifs. These structures are crucial for understanding molecular packing, stability, and interaction, which have implications in material science and drug design (Dadou et al., 2019).

Synthesis and Biological Evaluation of Derivatives

Derivatives of the compound, when synthesized with metals like platinum, palladium, and copper, show significant cytotoxic activities. The synthesis process and the resulting metal complexes' structure-activity relationships provide insights into designing new anticancer agents. The study also discusses the modulation of gene expression by these compounds, indicating potential therapeutic applications (Budzisz et al., 2010).

Antimicrobial and Antifungal Properties

Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, related to the target molecule, show antimicrobial activity against various bacteria and fungi. These findings are crucial for developing new antibiotics and antifungal drugs, addressing the growing concern over antibiotic resistance (Patel & Shaikh, 2010).

Molecular Modelling and Drug Design

The compound's derivatives have been explored for their microbial activities, providing a basis for understanding structure-activity relationships. These studies include molecular modeling, highlighting the compound's potential as a scaffold for designing drugs with specific biological targets. The research offers insights into the rational design of new therapeutic agents based on the compound's structure (Hadda et al., 2014).

Properties

IUPAC Name

3-methyl-5-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-7-9(13(18)16-15-8)12-14-10-5-3-4-6-11(10)17(12)2/h3-7H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXJPGZMSSEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C2=NC3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
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6-methyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

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